Teoprolol Teoprolol Teoprolol is a β-adrenergic receptor blocker.
Brand Name: Vulcanchem
CAS No.: 65184-10-3
VCID: VC0007133
InChI: InChI=1S/C23H30N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,24,26,30H,8-9,11-12H2,1-4H3
SMILES: CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O
Molecular Formula: C23H30N6O4
Molecular Weight: 454.5 g/mol

Teoprolol

CAS No.: 65184-10-3

Cat. No.: VC0007133

Molecular Formula: C23H30N6O4

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Teoprolol - 65184-10-3

CAS No. 65184-10-3
Molecular Formula C23H30N6O4
Molecular Weight 454.5 g/mol
IUPAC Name 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C23H30N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,24,26,30H,8-9,11-12H2,1-4H3
Standard InChI Key HITMZSXZYGLDCV-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O
Canonical SMILES CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O

Pharmacological Profile of Metoprolol

Chemical Structure and Formulations

Metoprolol (C₁₅H₂₅NO₃) exists as two salt forms: tartrate (immediate-release) and succinate (extended-release) . The tartrate formulation achieves peak plasma concentrations within 1–2 hours, while the succinate variant provides sustained release over 24 hours . Structural optimization ensures selective β1-receptor binding, minimizing pulmonary and vascular β2-receptor interactions .

Mechanism of Action

As a cardioselective β1-adrenergic antagonist, metoprolol reduces heart rate, myocardial contractility, and renin secretion . Its inhibition of catecholamine-induced cAMP production lowers cardiac output and systemic vascular resistance, making it effective in hypertension and angina . Unlike nonselective β-blockers (e.g., propranolol), metoprolol’s receptor specificity reduces adverse effects like bronchospasm .

Table 1: Key Pharmacokinetic Parameters of Metoprolol

ParameterTartrate FormSuccinate Form
Bioavailability50%40%
Protein Binding11%11%
Half-Life3–7 hours10–14 hours
MetabolismCYP2D6 (80%)CYP2D6 (80%)
Renal Excretion<5% unchanged<5% unchanged

Therapeutic Applications and Clinical Efficacy

Acute Myocardial Infarction (AMI)

Early intravenous metoprolol administration (≤12 hours post-AMI) reduces infarct size by 20–30% and mortality by 36% . The METOCARD-CNIC trial demonstrated that pre-reperfusion metoprolol preserves left ventricular ejection fraction (LVEF) by limiting neutrophil infiltration into ischemic myocardium .

Chronic Heart Failure (HFrEF)

In idiopathic dilated cardiomyopathy, metoprolol succinate improves LVEF from 0.06 to 0.13 (placebo-adjusted Δ=0.07; p<0.0001) over 12 months . It attenuates remodeling by reducing sympathetic overactivity and myocardial oxygen demand .

Hypertension

Metoprolol lowers systolic/diastolic blood pressure by 15–20/10–15 mmHg, with comparable efficacy to diuretics but superior outcomes in patients with comorbid arrhythmias .

Off-Label Uses

  • Migraine prophylaxis: Reduces attack frequency by 45% via cerebral vasoconstriction .

  • Thyroid storm adjunct: Counters catecholamine sensitivity in hyperthyroidism .

Manufacturing and Compounding Innovations

Industrial Synthesis

A 2004 patented process optimizes metoprolol base production by reacting 4-(2-methoxyethyl)phenol with epichlorohydrin at 40–45°C, achieving 93–95% epoxide yield . Subsequent isopropylamine treatment yields 88–89% pure base, avoiding high-vacuum distillation . Salt formation with succinic or tartaric acid in acetone achieves >99.8% purity .

Compounded Formulations

For pediatric or dysphagic patients, metoprolol tartrate tablets are triturated with Ora-Blend® to create 10 mg/mL suspensions stable for 60 days under refrigeration . Key steps include:

  • Levigation with minimal vehicle to form a smooth paste .

  • Geometric dilution to ensure homogeneity .

  • pH-adjusted storage to prevent hydrolysis .

Adverse Effects and Pharmacogenomics

Contraindications

Absolute contraindications include sinus bradycardia (<50 bpm), cardiogenic shock, and decompensated heart failure . Relative risks involve Raynaud’s phenomenon and diabetes mellitus .

Recent Advances and Future Directions

Cardioprotective Mechanisms

Metoprolol uniquely inhibits neutrophil migration during AMI via downregulation of CD11b/CD18 integrins, reducing infarct size by 40% in murine models . This effect is absent in atenolol or propranolol, underscoring metoprolol’s pleiotropic benefits .

Extended-Release Formulations

Toprol-XL® (succinate) provides 24-hour coverage with once-daily dosing, improving adherence in hypertension trials (80% vs. 65% for tartrate) .

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